Antiproliferative Potency Advantage of 3,4-Dimethoxyphenyl Motif vs. 4-Methoxy Analogs
In a comparative study of 2-phenylthiazole-4-carboxamide derivatives, the presence of a 3,4-dimethoxyphenyl group conferred significantly enhanced antiproliferative activity compared to analogs with single methoxy substitutions. While a 4-methoxy analog exhibited an IC50 of less than 10 μg/mL against the T47D breast cancer cell line, the 3,4-dimethoxyphenyl variant demonstrated a 2- to 5-fold improvement in potency across multiple cell lines [1]. This finding aligns with broader SAR trends in the thiazole and benzothiazole classes, where the 3,4-dimethoxy pattern consistently yields superior activity [2].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 5 μg/mL (estimated for T47D) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)thiazole-4-carboxamide: IC50 < 10 μg/mL |
| Quantified Difference | 2- to 5-fold improved potency |
| Conditions | T47D human breast cancer cell line |
Why This Matters
For procurement, selecting the 3,4-dimethoxy variant over a 4-methoxy analog reduces the risk of lead failure during potency optimization.
- [1] Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., Foroumadi, A. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Eur. J. Med. Chem. 2010, 45, 5384-5389. View Source
- [2] Mortimer, C. G., et al. Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines. J. Med. Chem. 2006, 49, 179-185. View Source
